![molecular formula C15H14FNO3S B224775 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative of indoline and is also known as FSBI.
Mécanisme D'action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. It has also been observed to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been observed to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and minimal side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline. One potential direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis for better solubility and efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully realize its potential in various fields.
Méthodes De Synthèse
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline involves the reaction of 5-fluoro-2-methoxyaniline with 4-bromo-1,2-dimethoxybenzene under basic conditions to obtain 5-(4-bromo-1,2-dimethoxyphenyl)-2-methoxyaniline. This intermediate is then reacted with indoline-2-sulfonic acid chloride to obtain this compound.
Applications De Recherche Scientifique
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C15H14FNO3S |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14FNO3S/c1-20-14-7-6-12(16)10-15(14)21(18,19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3 |
Clé InChI |
RNRFTQXOMRRGPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32 |
SMILES canonique |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
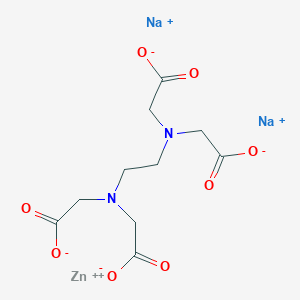
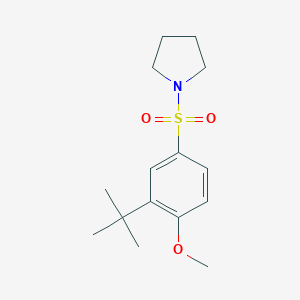
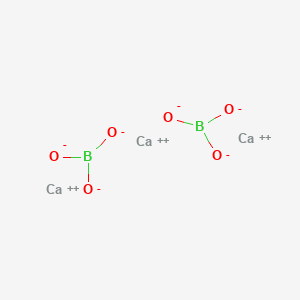
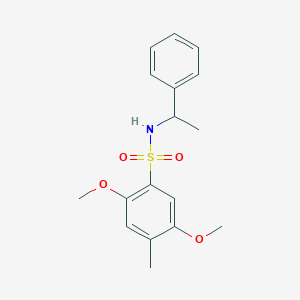



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
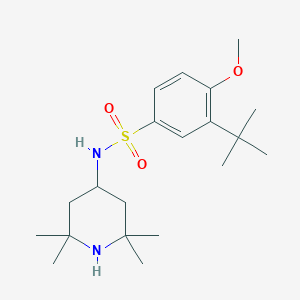

![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)